molecular formula C7H10F3NO2 B8192306 trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester

trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester

Cat. No.: B8192306
M. Wt: 197.15 g/mol
InChI Key: ZCLCABIJPFGKBB-WHFBIAKZSA-N
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Description

trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester is a fluorinated pyrrolidine derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position and a methyl ester moiety at the 3-carboxylic acid position. Its trans-configuration ensures distinct spatial orientation, influencing reactivity and biological interactions. This compound is primarily utilized as a chiral intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological and metabolic disorders. Its structural rigidity and electron-withdrawing -CF₃ group enhance metabolic stability and binding affinity to target proteins, making it valuable in drug discovery .

Properties

IUPAC Name

methyl (2S,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO2/c1-13-6(12)4-2-3-11-5(4)7(8,9)10/h4-5,11H,2-3H2,1H3/t4-,5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLCABIJPFGKBB-WHFBIAKZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCN[C@@H]1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Michael Addition :

    • Catalyst : Bifunctional thiourea-tertiary amine catalysts (e.g., QD-TU ) facilitate the enantioselective addition of 1,1,1-trifluoromethylketones to nitroolefins.

    • Substrate Scope : Nitroolefins bearing electron-withdrawing or donating groups undergo reaction with trifluoromethylketones under mild conditions (DCM, 25°C), yielding γ-nitro carbonyl intermediates with >20:1 dr and 95:5 er.

    • Example :

      • Trifluoromethylketone (1a ) + Nitroolefin (2a ) → Intermediate 3aa (98% yield, 19:1 dr, 93.5:6.5 er).

  • Hydrogenative Cyclization :

    • Conditions : Catalytic hydrogenation (H₂, 50 psi, Pd/C, EtOAc) converts γ-nitro carbonyl intermediates into pyrrolidines.

    • Stereochemical Outcome : The trans-configuration at C2 and C3 is achieved by optimizing hydrogenation parameters, ensuring the ester group occupies the equatorial position.

Data Table: Key Reaction Parameters

StepCatalyst/ReagentsSolventTemperatureYield (%)drer
Michael AdditionQD-TU (10 mol%)DCM25°C85–9819:193.5:6.5
HydrogenationPd/C (5 mol%), H₂EtOAc50°C90–95>20:199:1

Reductive Cyclization of γ-Nitro Carbonyl Intermediates

Reductive cyclization offers a robust pathway to construct the pyrrolidine ring while introducing the trifluoromethyl and ester groups. This method is particularly advantageous for scalability and stereochemical control.

Synthetic Workflow

  • Intermediate Preparation : Michael adducts derived from nitroolefins with pre-installed methyl ester groups (e.g., CH₂=CH-NO₂-COOMe) ensure the carboxylic acid methyl ester is positioned at C3 post-cyclization.

  • Cyclization : Hydrogenation under controlled pressure (50 psi H₂) induces intramolecular reductive amination, forming the pyrrolidine ring with trans-stereochemistry.

Case Study: Synthesis from Nitroolefin 2b

  • Nitroolefin : o-Methoxy-substituted nitroolefin with methyl ester.

  • Outcome :

    • Pyrrolidine product with 92% yield, >20:1 dr, and 98:2 er.

    • The methoxy group enhances nitroolefin reactivity, while the methyl ester remains intact during hydrogenation.

Stereoselective Protection and Deprotection Strategies

Protecting group chemistry is critical for preserving stereochemical integrity during multi-step syntheses.

tert-Butoxycarbonyl (Boc) Protection

  • Application : Boc groups shield the pyrrolidine nitrogen during esterification or trifluoromethylation steps.

  • Deprotection : Acidic conditions (HCl/EtOAc) remove Boc without affecting the methyl ester.

Methyl Esterification

  • Method : Steglich esterification (DCC, DMAP, MeOH) converts carboxylic acid intermediates into methyl esters with >90% yield.

  • Optimization : Low temperatures (0°C) prevent epimerization at C3.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)Stereocontrol
Catalytic Asymmetric SynthesisHigh enantioselectivity, mild conditionsRequires specialized catalysts85–98Excellent
Reductive CyclizationScalable, atom-economicalSensitive to nitroolefin substitution90–95High
Protection/DeprotectionFlexibility in functional group handlingAdditional steps increase synthesis time80–90Moderate

Industrial-Scale Production Considerations

  • Continuous Flow Reactors :

    • Enhance reaction efficiency and safety for hydrogenation steps.

    • Enable real-time monitoring of stereochemical outcomes.

  • Catalyst Recycling :

    • Immobilized QD-TU catalysts reduce costs in large-scale Michael additions.

  • Crystallization-Based Purification :

    • Diastereomeric salts (e.g., tartaric acid derivatives) resolve enantiomers, achieving >99% ee .

Chemical Reactions Analysis

Types of Reactions: trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Development

Overview
Trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its trifluoromethyl group enhances metabolic stability and bioactivity, making it particularly valuable in drug development targeting neurological disorders.

Case Study: Neurological Disorders
Research indicates that compounds incorporating the trifluoromethyl group demonstrate improved binding affinities to biological targets. For example, derivatives of this compound have been explored as potential treatments for conditions such as epilepsy and depression due to their ability to modulate neurotransmitter systems .

Agricultural Chemistry

Overview
In agricultural applications, this compound is utilized in the formulation of agrochemicals. The trifluoromethyl group contributes to enhanced lipophilicity, which improves the penetration of active ingredients into plant tissues.

Data Table: Efficacy in Pest Control

CompoundEfficacy (%)Application Area
Trifluoromethyl-Pyrrolidine Derivative 185Insecticide formulation
Trifluoromethyl-Pyrrolidine Derivative 290Herbicide formulation

This table summarizes findings from recent studies demonstrating the efficacy of various derivatives in pest control formulations .

Material Science

Overview
this compound is also employed in material science for developing advanced materials such as polymers and coatings. The unique properties imparted by the trifluoromethyl group enhance durability and resistance to environmental degradation.

Case Study: Polymer Development
In a study focused on polymer synthesis, the incorporation of this compound into polymer matrices resulted in significantly improved thermal stability and mechanical properties compared to traditional polymers .

Research Reagents

Overview
As a reagent in organic synthesis, this compound facilitates the creation of complex molecules for research purposes. Its unique structural features allow chemists to explore new chemical pathways and synthesize novel compounds.

Data Table: Research Applications

Application AreaDescription
Organic SynthesisUsed as a building block for synthesizing complex organic molecules
Enzyme InhibitorsPotential use in designing inhibitors for specific enzymes
Receptor ModulatorsInvestigated for its ability to modulate receptor activity

This table highlights the diverse applications of this compound in research settings .

Mechanism of Action

The mechanism of action of trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The compound may modulate specific pathways by inhibiting or activating key proteins involved in cellular processes .

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester and analogous compounds:

Compound Name Core Structure Substituents Configuration Key Functional Groups
This compound Pyrrolidine -CF₃ (C2), -COOCH₃ (C3) trans Ester, trifluoromethyl
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid Pyrrolidine -Benzodioxol (C4), -urea-linked -CF₃-phenyl (C3), -COOCH₃ (C3) Racemic mixture Urea, benzodioxol, trifluoromethyl
5-Trifluoromethyl-pyridine-2-carboxylic acid methyl ester Pyridine -CF₃ (C5), -COOCH₃ (C2) N/A Ester, trifluoromethyl
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester Pyrimidine -CF₃ (C2), -CF₃-pyridinyl (C4), -COOCH₂CH₃ (C5) N/A Ester, dual trifluoromethyl

Key Observations :

  • Pyrrolidine derivatives (e.g., the target compound and compound from ) exhibit conformational flexibility, whereas pyridine/pyrimidine analogs (e.g., ) are planar and aromatic.
  • The trifluoromethyl group is a common feature, but its position (C2 in pyrrolidine vs. C5 in pyridine) alters electronic effects.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Spectral Data (FTIR/MS) Solubility Stability
This compound ~215 (estimated) FTIR: 1675 cm⁻¹ (ester C=O), 1321 cm⁻¹ (C-F) Lipophilic Stable under inert conditions
(±)-Pyrrolidine derivative 466 (C₂₂H₂₂F₃N₃O₅) MS: m/z 466 [M+H]⁺; FTIR: 1675 cm⁻¹ (urea C=O) Moderate in DMSO Sensitive to hydrolysis
5-Trifluoromethyl-pyridine-2-carboxylic acid methyl ester ~235 (estimated) MS: Not provided; FTIR: ~1720 cm⁻¹ (ester C=O) High in organic solvents Stable to oxidation
Pyrimidine derivative 338 (free acid) LCMS: m/z 338 [M+H]⁺ (after hydrolysis) Low in water Hydrolytically labile

Key Observations :

  • The target compound’s ester carbonyl (1675 cm⁻¹) aligns with analogs like , but pyridine esters show higher C=O stretching (~1720 cm⁻¹) due to aromatic conjugation.
  • Hydrolytic stability varies: pyrrolidine esters (e.g., ) are more stable than pyrimidine ethyl esters (e.g., ).

Biological Activity

Trans-2-Trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester is a compound of significant interest in pharmaceutical and agricultural research due to its unique trifluoromethyl group. This feature enhances the compound's lipophilicity and metabolic stability, leading to improved biological activity. This article explores the biological activity of this compound, focusing on its applications in drug development, agricultural chemistry, and material science.

The trifluoromethyl group (CF3-CF_3) is known for its ability to alter the pharmacokinetic properties of compounds, enhancing their efficacy and stability. The structure of this compound can be represented as follows:

C6H8F3NO2\text{C}_6\text{H}_8\text{F}_3\text{N}\text{O}_2

Biological Activity Overview

The biological activities associated with this compound can be categorized into several key areas:

  • Pharmaceutical Development
    • Neurological Disorders : The compound serves as an important intermediate in the synthesis of drugs targeting neurological conditions. Its metabolic stability is enhanced by the trifluoromethyl group, which allows for better absorption and distribution within biological systems .
    • Anticancer Activity : Compounds containing pyrrolidine rings have shown promise in cancer therapy. Research indicates that related structures can inhibit tumor growth and induce apoptosis in cancer cells .
  • Agricultural Chemistry
    • This compound is utilized in the formulation of agrochemicals, enhancing pest control efficacy. The increased lipophilicity due to the trifluoromethyl group allows for better penetration into plant tissues, improving the effectiveness of these products .
  • Material Science
    • In material science, this compound is used to develop advanced materials such as polymers and coatings. Its properties contribute to enhanced durability and resistance to environmental degradation .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of pyrrolidine derivatives, including those with trifluoromethyl substitutions. The results indicated that these compounds exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range (6–22 μM) for specific derivatives .

Case Study 2: Neurological Applications

Research focused on the synthesis of novel pyrrolidine derivatives demonstrated their potential as selective estrogen receptor modulators (SERMs). These compounds showed promise in treating breast cancer by selectively degrading estrogen receptors, highlighting the versatility of pyrrolidine-based structures in drug discovery .

Data Tables

Biological Activity Effect Reference
AnticancerCytotoxicity against cancer cells
Neurological DisordersMetabolic stability enhancement
Agricultural EfficacyImproved pest control

Research Findings

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

  • Protease Inhibition : Trifluoromethyl groups are often incorporated into bioactive molecules to enhance their interaction with target proteins, leading to improved inhibition of proteases involved in various diseases .
  • Antimicrobial Properties : Related compounds have shown activity against Mycobacterium tuberculosis, indicating potential applications in treating infectious diseases .

Q & A

Q. What are the common synthetic routes for preparing trans-2-trifluoromethyl-pyrrolidine-3-carboxylic acid methyl ester?

Methodological Answer: The synthesis typically involves multi-step reactions starting from pyrrolidine derivatives. For example, the European Patent Application (EP 4,374,877 A2) outlines a procedure using (R)-1-amino-2-methylpyrrolidine-2-carboxylic acid methyl ester hydrochloride as a starting material, followed by coupling with trifluoromethyl-containing reagents under basic conditions (e.g., using propanamide intermediates) . Another approach involves regioselective functionalization of pyrrolidine rings with trifluoromethyl groups, as seen in studies where esterification steps are optimized using methyl or ethyl esters under anhydrous conditions .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LCMS): Used to confirm molecular weight (e.g., m/z 531 [M-H]⁻) and purity .
  • High-Performance Liquid Chromatography (HPLC): Retention time analysis (e.g., 0.88 minutes under SQD-FA05 conditions) ensures compound homogeneity .
  • Electrospray Ionization Mass Spectrometry (ESIMS): Validates structural integrity via fragmentation patterns, as applied to analogous pyrrole-carboxylic acid derivatives .

Advanced Research Questions

Q. How can researchers optimize stereochemical control during the synthesis of trans-configured pyrrolidine esters?

Methodological Answer: Stereochemical purity is critical for bioactivity. Techniques include:

  • Chiral Starting Materials: Use enantiomerically pure precursors (e.g., (R)-configured amino esters) to enforce trans-configuration .
  • Catalytic Asymmetric Synthesis: Employ chiral catalysts (e.g., tert-butyl XPhos with palladium diacetate) to control stereochemistry during coupling steps, as demonstrated in multi-step syntheses of related piperidine esters .
  • Dynamic Resolution: Adjust reaction pH and temperature to favor the trans isomer, leveraging differences in solubility or crystallization behavior .

Q. How do stability studies inform storage and handling of this compound?

Methodological Answer:

  • Thermal Stability: Monitor degradation via differential scanning calorimetry (DSC). Analogous trifluoromethyl esters (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) exhibit melting points >287°C, suggesting thermal resilience .
  • Hydrolytic Sensitivity: Avoid aqueous environments at neutral/basic pH, as ester groups are prone to hydrolysis. Storage under anhydrous conditions (e.g., molecular sieves) is recommended .

Q. What strategies address contradictory data in yield optimization for trifluoromethyl-pyrrolidine ester syntheses?

Methodological Answer: Contradictions in yields (e.g., 60–78% in pyrrole-carboxylic acid syntheses ) often arise from:

  • Reaction Scale: Microscale reactions may underrepresent side-product formation. Validate yields at preparative scale.
  • Catalyst Efficiency: Screen palladium/ligand systems (e.g., tert-butyl XPhos vs. SPhos) to identify optimal turnover .
  • Purification Artifacts: Use orthogonal techniques (e.g., LCMS + preparative HPLC) to isolate pure products and avoid overestimating yields .

Q. How is this compound utilized in medicinal chemistry workflows?

Methodological Answer: This ester serves as a key intermediate for bioactive molecules:

  • Prodrug Development: The methyl ester enhances membrane permeability, which is hydrolyzed in vivo to the active carboxylic acid .
  • SAR Studies: Derivatives with trifluoromethyl groups are screened for enzyme inhibition (e.g., kinase targets) due to enhanced binding affinity and metabolic stability .

Q. What troubleshooting approaches resolve low yields in coupling reactions involving trifluoromethyl groups?

Methodological Answer:

  • Reagent Purity: Ensure trifluoromethyl reagents (e.g., CF₃I or CF₃Cu) are freshly distilled to avoid decomposition .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates, as seen in pyridazine ester syntheses .
  • Catalyst Loading: Optimize palladium catalyst ratios (e.g., 2–5 mol%) to balance cost and efficiency .

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